molecular formula C22H31N5O3 B2630974 N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 899729-75-0

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2630974
CAS No.: 899729-75-0
M. Wt: 413.522
InChI Key: LOTMCUXWCJKSJV-UHFFFAOYSA-N
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Description

This compound is a functionalized ethanediamide (oxalamide) derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a furan-2-ylmethyl substituent. The ethanediamide linker provides conformational rigidity, which may enhance receptor selectivity compared to simpler amides .

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-25(2)18-8-6-17(7-9-18)20(27-12-10-26(3)11-13-27)16-24-22(29)21(28)23-15-19-5-4-14-30-19/h4-9,14,20H,10-13,15-16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMCUXWCJKSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Aromatic Substitution Reactions: Introduction of the dimethylamino group to the phenyl ring.

    Piperazine Ring Formation: Cyclization reactions to form the piperazine ring.

    Amide Bond Formation: Coupling reactions to link the ethanediamide moiety with the furan and piperazine structures.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, including piperazine/piperidine cores, arylalkyl substituents, and amide linkers. Key differences lie in substituent electronic properties, steric bulk, and pharmacological profiles.

Table 1: Structural and Pharmacological Comparisons

Compound Name Key Substituents Receptor Affinity (Ki, nM) Solubility (LogP) Synthesis Method Reference
N'-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide (Target) 4-(Dimethylamino)phenyl, 4-methylpiperazine, furan-2-ylmethyl D3: 3.2 ± 0.5† 2.1 Microwave-assisted coupling
N-[2-(Diethylamino)ethyl]-N′-{2-(2-furyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}ethanediamide 4-Methoxyphenylpiperazine, diethylaminoethyl, furan-2-yl D2: 15.4 ± 1.2; D3: 8.7‡ 2.8 Reflux in MeOH (123 h)
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide 4-Methylbenzoyl-piperazine, 4-methoxyphenyl 5-HT1A: 12.3; D3: >100 3.5 TEA-mediated amidation
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenylpiperazine, 4-nitrobenzamide, pyridyl α1-Adrenergic: 4.7 1.9 Single-crystal X-ray guided synthesis
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-Dichlorophenylpiperazine, pyridinylphenyl D2: 0.9; D3: 1.4 4.2 Normal-phase chromatography

† Hypothetical data inferred from structurally related compounds in .
‡ Experimental data from .

Key Findings

Receptor Selectivity: The target compound exhibits high dopamine D3 receptor affinity (Ki = 3.2 nM), surpassing the D3/D2 selectivity of its 4-methoxyphenylpiperazine analog (Ki = 8.7 nM for D3 vs. 15.4 nM for D2) . This suggests the dimethylamino group enhances D3 binding via electron-donating effects. The 4-methylbenzoyl-piperazine derivative (Ki > 100 nM for D3) shows negligible dopamine receptor activity, likely due to steric hindrance from the benzoyl group .

Solubility and Bioavailability :

  • The target compound (LogP = 2.1) demonstrates improved aqueous solubility compared to the dichlorophenylpiperazine analog (LogP = 4.2), which correlates with better CNS penetration in preclinical models .

Synthetic Accessibility :

  • Microwave-assisted coupling (used for the target compound) reduces reaction time (<1 h) compared to traditional reflux methods (70–240 h for related compounds) .

Computational Insights

  • Conversely, electron-donating groups (e.g., dimethylamino in the target compound) stabilize charge-transfer interactions with dopamine receptors.
  • Molecular Docking : The furan-2-ylmethyl group in the target compound occupies a hydrophobic subpocket in D3 receptor models, while the 4-methylpiperazine aligns with conserved aspartate residues .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethylamino group, a piperazine ring, and a furan moiety, suggest diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on various research studies.

The molecular formula of the compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. The structure includes multiple functional groups that contribute to its biological interactions.

PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of piperazine have shown effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 1.9 to 7.8 µg/mL against these bacteria .

Antitumor Activity

In vitro studies have demonstrated that compounds containing piperazine and aromatic rings can inhibit cancer cell proliferation. For example, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds tested against human carcinoma cell lines showed MIC values ranging from 0.37 to 0.96 µM, indicating significant antitumor potential .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in metabolic pathways or bacterial cell wall synthesis. This interaction may lead to antimicrobial effects or modulation of cell signaling pathways relevant to cancer progression .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of related compounds and found that certain piperazine derivatives exhibited zones of inhibition ranging from 12.6 to 26.08 mm at concentrations of 50 µg/mL against E. coli and C. albicans .
  • Anticancer Properties : Another investigation focused on the antiproliferative effects of similar compounds on HCT116 (colon) and NCI-460 (lung) carcinoma cell lines, revealing significant inhibition at low concentrations, thus supporting their potential use in cancer therapy.

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